molecular formula C38H70O2 B14278695 Benzene, 1,4-bis(hexadecyloxy)- CAS No. 137436-24-9

Benzene, 1,4-bis(hexadecyloxy)-

Cat. No.: B14278695
CAS No.: 137436-24-9
M. Wt: 559.0 g/mol
InChI Key: OWIHTMBKXBNUET-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(hexadecyloxy)- is a symmetrically substituted aromatic compound featuring two hexadecyloxy (C₁₆H₃₃O−) groups at the para positions (1,4-) of the benzene ring.

Properties

CAS No.

137436-24-9

Molecular Formula

C38H70O2

Molecular Weight

559.0 g/mol

IUPAC Name

1,4-dihexadecoxybenzene

InChI

InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-39-37-31-33-38(34-32-37)40-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3

InChI Key

OWIHTMBKXBNUET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(hexadecyloxy)- typically involves the reaction of hydroquinone with hexadecanol in the presence of an acid catalyst. The reaction proceeds via the formation of an ether bond between the hydroxyl groups of hydroquinone and the alcohol groups of hexadecanol. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1,4-bis(hexadecyloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(hexadecyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzene derivatives, depending on the specific reagents used.

Scientific Research Applications

Benzene, 1,4-bis(hexadecyloxy)- has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving membrane mimetics and lipid bilayers due to its amphiphilic nature.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(hexadecyloxy)- involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers and membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo

  • Structure : Differs by the addition of iodine atoms at positions 2 and 3.
  • Increased molecular weight (due to iodine) and higher density compared to the non-halogenated target compound.
  • Applications : Halogenation may enhance reactivity in cross-coupling reactions or serve as a precursor in organic synthesis .

1,4-Dibromo-2,5-bis(decyloxy)benzene

  • Structure : Shorter decyloxy chains (C₁₀H₂₁O−) and bromine substituents.
  • Key Differences :
    • Reduced hydrophobicity compared to C₁₆ chains, leading to higher solubility in polar solvents.
    • Bromine increases reactivity (e.g., Suzuki coupling) but reduces thermal stability due to weaker C−Br bonds.
  • Applications : Suitable for electronic materials where shorter chains and halogen reactivity are advantageous .

1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene

  • Structure : Phenylethynyl groups (aromatic, conjugated) and hexyloxy chains (C₆H₁₃O−).
  • Key Differences :
    • Conjugated ethynyl groups enhance optical and electronic properties, making this compound suitable for optoelectronics (e.g., organic LEDs).
    • Shorter hexyloxy chains reduce steric hindrance, favoring crystallinity and charge transport.
  • Applications : Organic semiconductors, light-emitting devices .

1,4-Bis(trichloromethyl)benzene

  • Structure : Trichloromethyl (−CCl₃) groups instead of alkoxy chains.
  • Key Differences :
    • Strong electron-withdrawing Cl groups increase reactivity (e.g., radical reactions) but pose toxicity risks.
    • Lower solubility in organic solvents due to polar C−Cl bonds.

Benzene, 1,4-bis[2-(ethenyloxy)ethoxy]

  • Structure : Ether-linked ethenyloxyethoxy groups (−OCH₂CH₂OCH₂CH₂−).
  • Higher hydrophilicity compared to alkyl chains, favoring aqueous compatibility.
  • Applications : Polymer precursors, functional coatings .

Structural and Property Comparison Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
Benzene, 1,4-bis(hexadecyloxy)- C₁₆H₃₃O− (para) ~619 Hydrophobic, high thermal stability Surfactants, lubricants
This compound2,5-diiodo C₁₆H₃₃O−, I (meta) ~877 Electron-deficient, dense Organic synthesis, halogen chemistry
1,4-Dibromo-2,5-bis(decyloxy)benzene C₁₀H₂₁O−, Br (meta) ~528 Reactive, moderate solubility Electronic materials
1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene C₆H₁₃O−, C≡C−Ph (para) ~518 Conjugated, semiconducting Optoelectronics
1,4-Bis(trichloromethyl)benzene −CCl₃ (para) ~266 Toxic, reactive Chemical intermediates
Benzene, 1,4-bis[2-(ethenyloxy)ethoxy] −OCH₂CH₂OCH₂CH₂− (para) ~266 Polymerizable, hydrophilic Functional polymers

Research Findings and Trends

  • Chain Length vs. Solubility: Longer alkoxy chains (e.g., C₁₆ vs. C₁₀ or C₆) reduce solubility in polar solvents but enhance compatibility with non-polar matrices .
  • Electron Effects : Electron-donating alkoxy groups stabilize the benzene ring, while electron-withdrawing groups (e.g., −CCl₃, halogens) increase reactivity for electrophilic substitutions .
  • Thermal Stability : Longer alkyl chains improve thermal stability due to van der Waals interactions, whereas halogenated analogs degrade at lower temperatures .

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